2-Bromo-n-(3,4-dimethylbenzyl)acetamide
Overview
Description
Scientific Research Applications
Biological Effects and Therapeutic Potential
Acetamide derivatives, including those similar to 2-Bromo-n-(3,4-dimethylbenzyl)acetamide, have been studied for various biological effects and therapeutic potentials. For example, research on the biological effects of acetamide and its derivatives has contributed significantly to understanding their toxicological profiles and commercial importance. Studies have updated knowledge around the biological consequences of exposure, reflecting the material's usage and its biological responses (Kennedy, 2001).
Environmental Toxicology and Degradation
The environmental toxicology of acetamide derivatives is another area of extensive research. Investigations into the degradation of acetaminophen, a compound related to acetamide derivatives, by advanced oxidation processes (AOPs), have provided insights into the generation of various kinetics, mechanisms, and by-products, thereby contributing to environmental protection strategies (Qutob et al., 2022).
Analgesic Mechanisms and Health Assessments
Research has also delved into the analgesic effects of acetaminophen, highlighting the complex metabolism and novel mechanisms of action that can provide a basis for understanding the analgesic properties of related acetamide derivatives (Ohashi & Kohno, 2020). Moreover, health assessments of polybrominated dibenzo-p-dioxins and dibenzofurans, potentially relevant to brominated compounds like this compound, have explored the toxicological profiles and environmental impacts of these substances (Mennear & Lee, 1994).
Mechanism of Action
Target of Action
Acetamide derivatives are known to have various biological activities and could interact with numerous biological targets. The specific target of “2-Bromo-n-(3,4-dimethylbenzyl)acetamide” would depend on the specific functional groups present in the molecule .
Mode of Action
The mode of action would depend on the specific target of the compound. For instance, if the compound were to act as an inhibitor for a certain enzyme, it might bind to the active site of the enzyme and prevent it from catalyzing its reaction .
Biochemical Pathways
The compound could potentially be involved in various biochemical pathways depending on its specific target. For example, if it targets an enzyme involved in a specific metabolic pathway, it could affect the overall flow of that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as its size, polarity, and the presence of functional groups could influence how it is absorbed, distributed, metabolized, and excreted in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if it inhibits an enzyme, it could lead to a decrease in the production of certain metabolites .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
2-bromo-N-[(3,4-dimethylphenyl)methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-8-3-4-10(5-9(8)2)7-13-11(14)6-12/h3-5H,6-7H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVVRSPIZNGEIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)CBr)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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